molecular formula C7H11N B6145120 2,3,5-trimethyl-1H-pyrrole CAS No. 2199-41-9

2,3,5-trimethyl-1H-pyrrole

Cat. No.: B6145120
CAS No.: 2199-41-9
M. Wt: 109.17 g/mol
InChI Key: VIDOWPWTFHJVID-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-1H-pyrrole is an organic compound with the molecular formula C7H11N It is a derivative of pyrrole, characterized by the presence of three methyl groups at the 2nd, 3rd, and 5th positions of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of substituted aldehydes with ammonium acetate and a 1,3-dicarbonyl compound in the presence of a base such as sodium hydroxide in ethanol under reflux conditions . Another method includes the cyclization of acyl (bromo)acetylenes with pyrrole rings, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3,5-tricarboxylic acid, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2,3,5-Trimethyl-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-1H-pyrrole involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of three methyl groups enhances its stability and alters its electronic properties compared to other pyrrole derivatives .

Properties

IUPAC Name

2,3,5-trimethyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-5-4-6(2)8-7(5)3/h4,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDOWPWTFHJVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073954
Record name 1H-Pyrrole, 2,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-41-9
Record name 1H-Pyrrole, 2,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole,3,5-trimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole, 2,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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